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molecular formula C33H38N2O3S B1248679 6-Hydroxy-3-[3-methoxy-4-[(1-pyrrolidinyl)methyl]benzyl]-2-[4-[2-(1-pyrrolidinyl)-ethoxy]phenyl]benzo[b]thiophene

6-Hydroxy-3-[3-methoxy-4-[(1-pyrrolidinyl)methyl]benzyl]-2-[4-[2-(1-pyrrolidinyl)-ethoxy]phenyl]benzo[b]thiophene

Cat. No. B1248679
M. Wt: 542.7 g/mol
InChI Key: MIGQQNQBSBENQE-UHFFFAOYSA-N
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Patent
US06025382

Procedure details

6-Hydroxy-2-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]benzo-[b]thiophen-3-yl 3-methoxy-4-[(1-pyrrolidinyl)methyl]phenyl ketone (368006, 1.17 g, 2.10 mmol) in dry THF (40 mL) at 0° C. under argon was treated with lithium aluminum hydride (164 mg) for 1 h, then quenched with water(1 mL) and sodium hydroxide (1.0M, 3 mL). Stirring continued for 30 min. The reaction mixture was diluted with brine (100 mL) and extracted with dichloromethane (100 mL×3). The combined organic layers were dried with sodium sulfate and concentrated in vacuo to give a white foam-like material. This material was dissolved in dichloromethane (30 mL), treated with triethylsilane (3.0 mL), cooled to 0° C. under argon, and followed by slow addition of trifluroacetic acid (2.5 mL). The resulting mixture was stirred at 0° C. for 2 h and then concentrated under reduced pressure. The residue was extracted with dichloromethane (50 mL×3) which extracts were washed with saturated aqueous sodium bicarbonate (100 mL). The combined organic layers were dried with sodium sulfate and concentrated. Chromatography with Et3N:MeOH:EtOAc (5:10:85) afforded the product as a white solid (0.87 g, 76%).
Name
6-Hydroxy-2-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]benzo-[b]thiophen-3-yl 3-methoxy-4-[(1-pyrrolidinyl)methyl]phenyl ketone
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:15]([C:17]2[C:18]3[CH:39]=[CH:38][C:37]([OH:40])=[CH:36][C:19]=3[S:20][C:21]=2[C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:29][CH2:30][N:31]3[CH2:35][CH2:34][CH2:33][CH2:32]3)=[CH:24][CH:23]=2)=O)[CH:6]=[CH:7][C:8]=1[CH2:9][N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>C1COCC1.ClCCl>[OH:40][C:37]1[CH:38]=[CH:39][C:18]2[C:17]([CH2:15][C:5]3[CH:6]=[CH:7][C:8]([CH2:9][N:10]4[CH2:14][CH2:13][CH2:12][CH2:11]4)=[C:3]([O:2][CH3:1])[CH:4]=3)=[C:21]([C:22]3[CH:27]=[CH:26][C:25]([O:28][CH2:29][CH2:30][N:31]4[CH2:35][CH2:34][CH2:33][CH2:32]4)=[CH:24][CH:23]=3)[S:20][C:19]=2[CH:36]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-Hydroxy-2-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]benzo-[b]thiophen-3-yl 3-methoxy-4-[(1-pyrrolidinyl)methyl]phenyl ketone
Quantity
1.17 g
Type
reactant
Smiles
COC=1C=C(C=CC1CN1CCCC1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)OCCN1CCCC1)C=C(C=C2)O
Name
Quantity
164 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water(1 mL) and sodium hydroxide (1.0M, 3 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white foam-like material
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane (50 mL×3) which extracts
WASH
Type
WASH
Details
were washed with saturated aqueous sodium bicarbonate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=CC2=C(SC(=C2CC2=CC(=C(C=C2)CN2CCCC2)OC)C2=CC=C(C=C2)OCCN2CCCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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